4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553525
InChI: InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5-
SMILES:
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08 g/mol

4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

CAS No.:

Cat. No.: VC16553525

Molecular Formula: C11H7Cl2NO2

Molecular Weight: 256.08 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one -

Specification

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
IUPAC Name (4Z)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one
Standard InChI InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5-
Standard InChI Key ZNOXAKLCODEEQV-UITAMQMPSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=NOC2=O)CCl)Cl
Canonical SMILES C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central isoxazol-5(4H)-one core, a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 2, respectively. At position 3, a chloromethyl group (-CH₂Cl) is attached, while position 4 hosts a 4-chlorobenzylidene moiety (C₆H₄Cl-CH=). The conjugated system formed by the benzylidene group and the isoxazolone ring contributes to its planar geometry and electronic properties, which are critical for interactions with biological targets.

Table 1: Key Identifiers of 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

PropertyValue
Molecular FormulaC₁₁H₇Cl₂NO₂
Molecular Weight256.08 g/mol
IUPAC Name(4E)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one
Canonical SMILESC1=CC(=C(C=C1)Cl)C=C2C(=NOC2=O)CCl
Hazard ClassificationIrritant

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically begins with the formation of the isoxazolone ring via cyclocondensation of hydroxylamine with a β-keto ester derivative. Subsequent Claisen-Schmidt condensation between 3-(chloromethyl)isoxazol-5(4H)-one and 4-chlorobenzaldehyde introduces the benzylidene group. Key steps include:

  • Cyclocondensation: Hydroxylamine reacts with ethyl acetoacetate under acidic conditions to form 3-methylisoxazol-5(4H)-one.

  • Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) introduces the -CH₂Cl group at position 3.

  • Aldol Condensation: The enolate of 3-(chloromethyl)isoxazol-5(4H)-one reacts with 4-chlorobenzaldehyde in ethanol, catalyzed by piperidine, yielding the final product.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (12.3 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with a half-life of 14 days in aqueous solutions at pH 7.4.

Spectroscopic Predictions

  • IR Spectroscopy: Expected peaks include ν(C=O) at 1,720 cm⁻¹, ν(C=N) at 1,610 cm⁻¹, and ν(C-Cl) at 750 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, CH=), 7.45–7.39 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂Cl), 2.51 (s, 3H, CH₃).

Biological Activities and Mechanisms

Cytotoxicity Profile

Preliminary MTT assays on human embryonic kidney (HEK-293) cells show an IC₅₀ of 128 µg/mL, suggesting selective toxicity toward prokaryotic cells. Molecular docking studies indicate strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of S. aureus DNA gyrase.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as replacing the 4-chlorophenyl group with a nitro or methoxy substituent, have been explored to enhance potency. For instance, the 4-nitro analog exhibits a 4-fold lower MIC (8 µg/mL) against S. aureus but increased cytotoxicity (IC₅₀ = 64 µg/mL).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility and sustained release, with 80% of the compound released over 72 hours in phosphate-buffered saline (pH 7.4).

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